Cas no 2027333-23-7 (5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine)

5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
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- 5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine
- 2027333-23-7
- EN300-1908176
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- インチ: 1S/C8H7BrN4/c9-5-1-2-7(11-3-5)8-6(10)4-12-13-8/h1-4H,10H2,(H,12,13)
- InChIKey: JMMUDSNEOOIQQC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C=C1)C1=C(C=NN1)N
計算された属性
- せいみつぶんしりょう: 237.98541g/mol
- どういたいしつりょう: 237.98541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 67.6Ų
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1908176-0.05g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1908176-2.5g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1908176-10.0g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 10g |
$6758.0 | 2023-06-01 | ||
Enamine | EN300-1908176-5g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1908176-0.25g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1908176-5.0g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 5g |
$4557.0 | 2023-06-01 | ||
Enamine | EN300-1908176-0.1g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1908176-0.5g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1908176-1.0g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 1g |
$1572.0 | 2023-06-01 | ||
Enamine | EN300-1908176-1g |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine |
2027333-23-7 | 1g |
$986.0 | 2023-09-18 |
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amineに関する追加情報
Introduction to 5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine (CAS No. 2027333-23-7)
5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine is a significant compound in the realm of pharmaceutical and chemical research, characterized by its unique structural framework that combines a pyrazole core with a brominated pyridine moiety. This molecular architecture has garnered considerable attention due to its potential in drug discovery and medicinal chemistry applications. The compound, identified by its CAS number 2027333-23-7, represents a promising scaffold for developing novel therapeutic agents, particularly in the areas of oncology and anti-inflammatory treatments.
The structural composition of 5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine includes a pyrazole ring at the 4-position substituted with an amine group, while the 5-position of the pyridine ring is brominated. This specific arrangement facilitates diverse chemical interactions, making it an attractive candidate for further derivatization and functionalization. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, enabling it to participate in various synthetic pathways.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their broad spectrum of biological activities. Pyrazole derivatives, in particular, have been extensively studied for their role in modulating enzyme activity and receptor binding. The bromine atom in 5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine serves as a versatile handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which are widely employed in constructing complex molecular structures.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The pyridine and pyrazole moieties are known to interact with biological targets such as kinases and transcription factors, which are often implicated in disease pathways. For instance, studies have demonstrated that pyrazole derivatives can inhibit the activity of Janus kinases (JAKs), which play a crucial role in inflammatory responses. The bromine substituent further enhances the compound's ability to bind to these targets by increasing its lipophilicity and affinity.
Recent advancements in computational chemistry have also contributed to the growing interest in 5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine. Molecular docking simulations have shown that this compound can effectively bind to various protein targets, suggesting its potential as an inhibitor or modulator. These simulations not only predict the binding affinity but also provide insights into the interaction mechanisms, which are essential for optimizing drug design.
The pharmaceutical industry has been particularly keen on exploring novel scaffolds that can be modified to improve drug efficacy and reduce side effects. 5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine fits well into this landscape due to its structural flexibility and biological relevance. Researchers have already reported several derivatives of this compound that exhibit promising pharmacological properties. For example, modifications at the amine group have led to compounds with enhanced solubility and bioavailability, while changes at the bromine position have resulted in increased metabolic stability.
The synthesis of 5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine involves multi-step organic reactions that require precise control over reaction conditions. The bromination step at the pyridine ring is particularly critical and must be optimized to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed reactions, have made it possible to produce this compound more efficiently and cost-effectively.
In conclusion, 5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine (CAS No. 2027333-23-7) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive scaffold for developing new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
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